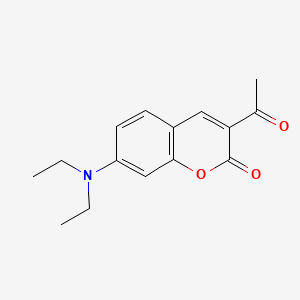
1-(Phenylacetyl)-l-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(Phenylacetyl)-l-proline” is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylacetyl)-l-proline” were not found, phenylacetic acid, a related compound, can be prepared by the hydrolysis of benzyl cyanide . Another related compound, N-(1-(Phenylacetyl)-L-prolyl) Glycine Ethyl Ester, has been synthesized, but the details of the synthesis are not available .Chemical Reactions Analysis
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Phenylacetyl)-l-proline, focusing on six unique fields:
Neuroprotective Agents
1-(Phenylacetyl)-l-proline has been studied for its potential neuroprotective properties. Research indicates that it may help in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to modulate sigma-1 receptors and inhibit HDAC-6 activity suggests it could play a role in maintaining neuronal health and function .
Cognitive Enhancers
This compound is also being explored as a cognitive enhancer. Studies have shown that it can improve memory and learning abilities in animal models . The mechanism is believed to involve the modulation of neurotransmitter systems and enhancement of synaptic plasticity, making it a potential candidate for treating cognitive impairments associated with aging and other conditions .
Anti-inflammatory Agents
1-(Phenylacetyl)-l-proline exhibits anti-inflammatory properties, which are beneficial in treating various inflammatory conditions. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This makes it a promising compound for the development of new anti-inflammatory drugs.
Antioxidant Activity
The compound has significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress . This property is particularly valuable in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes .
Cancer Research
In cancer research, 1-(Phenylacetyl)-l-proline is being investigated for its potential to inhibit tumor growth and metastasis. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for developing new anticancer therapies . Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells .
Drug Delivery Systems
The compound is also being explored for its use in drug delivery systems. Its unique chemical properties allow it to be used as a carrier molecule for delivering drugs to specific targets in the body . This can enhance the efficacy and reduce the side effects of therapeutic agents, making treatments more effective and safer .
properties
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylacetyl)-l-proline | |
CAS RN |
2752-38-7 |
Source


|
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



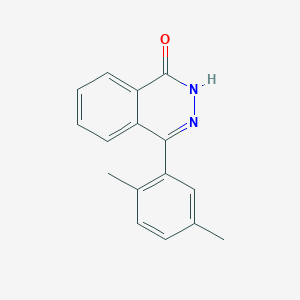
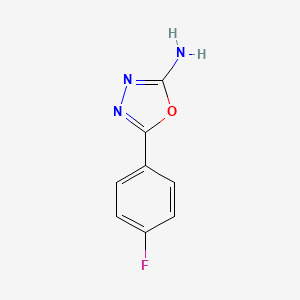
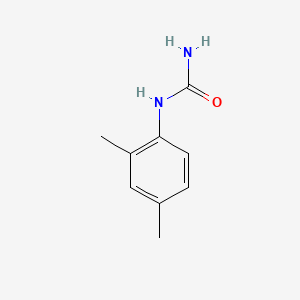
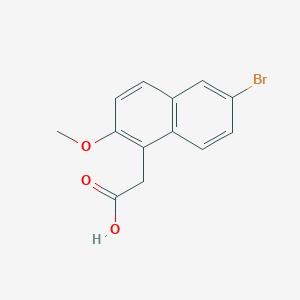
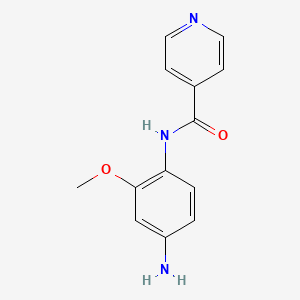
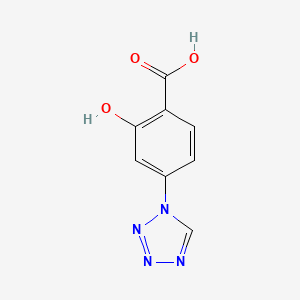
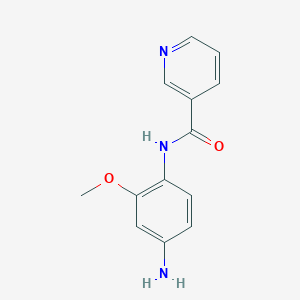

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

